J 104129 fumarate
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Description
J 104129 fumarate is a potent M3 muscarinic receptor antagonist . It has a high selectivity for M3 over M2 receptors, with Ki values of 4.2 nM and 490 nM for M3 and M2 receptors, respectively . It has shown potent bronchodilator activity in animal studies .
Molecular Structure Analysis
The empirical formula of J 104129 fumarate is C24H36N2O2 · C4H4O4 . Its molecular weight is 500.63 . The IUPAC name is (E)-but-2-enedioic acid; (2R)-2-cyclopentyl-2-hydroxy-N-[1-(4-methylpent-3-enyl)piperidin-4-yl]-2-phenylacetamide .Physical And Chemical Properties Analysis
J 104129 fumarate is a white to beige powder . It is soluble to 100 mM in DMSO and to 50 mM in ethanol . It should be stored at +4°C .Scientific Research Applications
In the field of inorganic chemistry, research has focused on the structural and magnetic properties of fumarate-based compounds. For example, the study by Mukherjee et al. (2001) explored the ferromagnetic interactions in a fumarate-bridged 1-D polymer of Cu(II), revealing interesting crystal structures and magnetic properties (Mukherjee et al., 2001).
Fumarate has been used in the synthesis and characterization of novel metal–organic frameworks (MOFs), as demonstrated by Wißmann et al. (2012). Their research highlights the potential applications of these MOFs in the field of biomaterials due to their microporosity and the natural occurrence of the linker fumarate (Wißmann et al., 2012).
In biosensing, a study by Si et al. (2015) developed an electrochemical whole-cell biosensing system for fumarate quantification, which is important for detecting oncometabolites and food spoilage indicators (Si et al., 2015).
Atci et al. (2017) developed a microbiosensor for in-situ depth profiling in biofilms, focusing on fumarate as a terminal electron acceptor for microorganisms. This has implications for understanding biofilm growth and behavior (Atci et al., 2017).
The study by Chen et al. (2019) explored the spatial modulation and cofactor engineering of key enzymes in the reductive TCA pathway for efficient fumarate production in Candida glabrata. This research contributes to developing cell factories for industrial chemical production (Chen et al., 2019).
Shishmarev et al. (2018) investigated the kinetics of human red blood cell fumarase using NMR spectroscopy. This study provides insights into the use of fumarate as a probe of cell rupture in cancer research (Shishmarev et al., 2018).
properties
IUPAC Name |
but-2-enedioic acid;(2R)-2-cyclopentyl-2-hydroxy-N-[1-(4-methylpent-3-enyl)piperidin-4-yl]-2-phenylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H36N2O2.C4H4O4/c1-19(2)9-8-16-26-17-14-22(15-18-26)25-23(27)24(28,21-12-6-7-13-21)20-10-4-3-5-11-20;5-3(6)1-2-4(7)8/h3-5,9-11,21-22,28H,6-8,12-18H2,1-2H3,(H,25,27);1-2H,(H,5,6)(H,7,8)/t24-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUCQUCITPHOUAC-JIDHJSLPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCN1CCC(CC1)NC(=O)C(C2CCCC2)(C3=CC=CC=C3)O)C.C(=CC(=O)O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCCN1CCC(CC1)NC(=O)[C@@](C2CCCC2)(C3=CC=CC=C3)O)C.C(=CC(=O)O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H40N2O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20741408 |
Source
|
Record name | But-2-enedioic acid--(2R)-2-cyclopentyl-2-hydroxy-N-[1-(4-methylpent-3-en-1-yl)piperidin-4-yl]-2-phenylacetamide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20741408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
500.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 69831604 | |
CAS RN |
244277-89-2 |
Source
|
Record name | But-2-enedioic acid--(2R)-2-cyclopentyl-2-hydroxy-N-[1-(4-methylpent-3-en-1-yl)piperidin-4-yl]-2-phenylacetamide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20741408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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